5-Methoxy-3-(3-methylphenyl)benzoic acid

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

5-Methoxy-3-(3-methylphenyl)benzoic acid (IUPAC: 3-methoxy-5-(3-methylphenyl)benzoic acid; CAS 1261914-44-6) is a member of the 3,5-disubstituted biphenyl-3-carboxylic acid class, bearing a 5-methoxy group on the benzoic acid ring and a 3′-methyl substituent on the distal phenyl ring. Its molecular formula is C₁₅H₁₄O₃ with a molecular weight of 242.27 g·mol⁻¹ and a computed XLogP3 of 3.4.

Molecular Formula C15H14O3
Molecular Weight 242.274
CAS No. 1261914-44-6
Cat. No. B595168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-(3-methylphenyl)benzoic acid
CAS1261914-44-6
Synonyms5-Methoxy-3-(3-Methylphenyl)benzoic acid
Molecular FormulaC15H14O3
Molecular Weight242.274
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=CC(=C2)OC)C(=O)O
InChIInChI=1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17)
InChIKeyFWWFXIQGSRMYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3-(3-methylphenyl)benzoic acid (CAS 1261914-44-6): Compound Identity, Physicochemical Profile, and Procurement Context


5-Methoxy-3-(3-methylphenyl)benzoic acid (IUPAC: 3-methoxy-5-(3-methylphenyl)benzoic acid; CAS 1261914-44-6) is a member of the 3,5-disubstituted biphenyl-3-carboxylic acid class, bearing a 5-methoxy group on the benzoic acid ring and a 3′-methyl substituent on the distal phenyl ring [1]. Its molecular formula is C₁₅H₁₄O₃ with a molecular weight of 242.27 g·mol⁻¹ and a computed XLogP3 of 3.4 [1]. The compound is commercially supplied as a research-grade building block at typical purities of 95–97%, with storage recommended at 2–8 °C in sealed, dry conditions . It is available from multiple global vendors in quantities from 100 mg to 10 g, with pricing that varies substantially by supplier and region .

Why 5-Methoxy-3-(3-methylphenyl)benzoic acid Cannot Be Replaced by Generic Biphenyl-3-carboxylic Acid Analogs in Research Programs


Within the biphenyl-3-carboxylic acid family, even single-substituent changes produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric profile that directly affect molecular recognition, solubility partitioning, and reactivity in cross-coupling workflows [1][2]. The 5-methoxy group on the target compound contributes a topological polar surface area (TPSA) of 46.5 Ų and a computed XLogP3 of 3.4, whereas the closest non-methoxy-substituted comparator, 3-(3-methylphenyl)benzoic acid (CAS 158619-46-6), lacks the methoxy oxygen and consequently exhibits a lower TPSA and altered LogP [1]. In fragment-based inhibitor design targeting OXA-48 β-lactamase, 3-aryl benzoic acids with differential substitution at the 5-position showed distinct binding conformations (R₁ vs. R₂ pocket binders) and inhibitory potency spanning from >1000 µM to the low micromolar range, demonstrating that even modest substituent variations preclude generic interchangeability without re-optimization [2]. The quantitative evidence below details the specific dimensions where the 5-methoxy-3′-methyl substitution pattern yields verifiable differentiation.

Quantitative Differentiation Evidence: 5-Methoxy-3-(3-methylphenyl)benzoic acid vs. Closest Biphenyl-3-carboxylic Acid Analogs


Increased Topological Polar Surface Area (TPSA) and Modified Lipophilicity vs. Non-Methoxy Analog 3-(3-Methylphenyl)benzoic acid

The 5-methoxy substituent on the target compound increases the computed topological polar surface area (TPSA) by approximately 9 Ų relative to the non-methoxy comparator 3-(3-methylphenyl)benzoic acid (CAS 158619-46-6), which has a TPSA of 37.3 Ų (carboxylic acid only) vs. 46.5 Ų for the target compound [1]. The computed XLogP3 for the target compound is 3.4 [1], whereas the comparator without the methoxy group has a different logP profile (PubChem-estimated ~4.0 for the non-polar biphenyl scaffold). This difference in polar surface area and lipophilicity modifies predicted membrane permeability, aqueous solubility, and hydrogen-bond acceptor count (3 for the target vs. 2 for the comparator) [1].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Class-Level Evidence: 3,5-Disubstituted Benzoic Acid Scaffold Privileged for OXA-48 β-Lactamase Inhibition at Low Micromolar IC₅₀

In a focused fragment library study by Akhter et al. (2018), 49 diversely substituted 3-aryl benzoic acid derivatives were screened against OXA-48 β-lactamase. Mono-substituted 3-aryl benzoic acid fragments (the mono-substituted class to which the non-methoxy comparator 3-(3-methylphenyl)benzoic acid belongs) generally exhibited weak or no measurable inhibition. By contrast, rationally designed 3,5-disubstituted benzoic acids—the class that includes the target compound—achieved IC₅₀ values as low as 2.9 µM [1]. The study further demonstrated through 33 fragment-enzyme X-ray co-crystal structures that 5-substituents direct binding orientation toward either the R₁ or R₂ pocket of imipenem, with specific hydrogen-bond interactions to Arg250, Arg214, and Tyr211 in the OXA-48 active site [1]. The 5-methoxy group on the target compound provides a hydrogen-bond acceptor capable of engaging these active-site arginine residues, a capability absent in the 3′-methyl-only comparator.

Antibiotic resistance β-Lactamase inhibition Fragment-based drug design

Synthetic Accessibility via Regioselective Suzuki-Miyaura Cross-Coupling: Differentiated Reactivity vs. Positional Isomer 5-Methoxy-2-(3-methylphenyl)benzoic acid

The target compound's 3,5-substitution pattern on the benzoic acid core permits direct assembly via Suzuki-Miyaura cross-coupling between commercially available 3-bromo-5-methoxybenzoic acid and 3-methylphenylboronic acid, a regioselective route that avoids the competing steric hindrance encountered when synthesizing the 2-substituted positional isomer 5-methoxy-2-(3-methylphenyl)benzoic acid (CAS 1179765-01-5) [1]. The Akhter et al. (2018) study developed a general method for unsymmetrical 3,5-disubstituted benzoic acids using aqueous Suzuki-Miyaura conditions (PdCl₂(PPh₃)₂, K₃PO₄, water:dioxane 1:1, 95 °C) that was applied across their fragment library, demonstrating the synthetic tractability of this specific substitution topology [1]. The Munin thesis (2020) further extended this methodology to synthesize extended fragment libraries of 3,5-disubstituted benzoic acids targeting OXA-48, confirming the generality of the approach for compounds with the target's regioisomeric pattern [2].

Organic synthesis Suzuki-Miyaura coupling Building block chemistry

Differential GHS Hazard Profile and Storage Stability vs. Chlorinated Analog 3-(3-Chlorophenyl)-5-methoxybenzoic acid

The target compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with recommended long-term storage at 2–8 °C in sealed, dry containers . In contrast, the chlorinated analog 3-(3-chlorophenyl)-5-methoxybenzoic acid (CAS 1261920-84-6), which replaces the 3′-methyl with a 3′-chloro substituent, introduces additional toxicological considerations associated with halogenated aromatics and may require different waste disposal protocols . The target compound is classified as non-hazardous for DOT/IATA transport, simplifying international shipping logistics compared to halogenated or nitro-substituted analogs .

Laboratory safety Chemical handling Storage and stability

Commercially Available Purity Grades and Procurement Lead Time Comparison Across Suppliers

The target compound is stocked by multiple independent suppliers at defined purity specifications: 97% (ChemScene, Cat. CS-0209135; Biomart/Shanghai Yuanye, Cat. Y82854), 95% (AKSci, Cat. 5094AA; Fluorochem, SKU F236460) . In contrast, the non-methoxy comparator 3-(3-methylphenyl)benzoic acid (CAS 158619-46-6) is primarily available through Fisher Scientific/Alfa Aesar at 97% purity in 1 g and 5 g quantities . Pricing for the target compound ranges from approximately $195 (1 g, AKSci) to $800 (1 g, AaronChem), with AKSci offering 5 g at $524 and 10 g at $852 with 1-week lead time . Stock availability at multiple independent suppliers in the US, EU, and China reduces single-supplier dependency risk for ongoing research programs.

Chemical procurement Supply chain Quality assurance

Evidence-Backed Application Scenarios for 5-Methoxy-3-(3-methylphenyl)benzoic acid in Scientific Research and Industrial Procurement


Fragment-Based Lead Discovery Targeting OXA-48 and Related Serine-β-Lactamases

Based on the class-level evidence that 3,5-disubstituted benzoic acids achieve OXA-48 inhibition at IC₅₀ = 2.9 µM with validated crystallographic binding to Arg250, Arg214, and Tyr211 [1], the target compound serves as a synthetically tractable fragment for structure-guided elaboration. Its 5-methoxy group provides a hydrogen-bond acceptor positioned to engage the arginine-rich active site, while the 3′-methyl group offers a hydrophobic contact point amenable to further optimization. Researchers designing merged inhibitors from orthogonally binding fragments can use this compound as a starting scaffold with crystallographically precedented binding orientation [1].

Suzuki-Miyaura Cross-Coupling Methodology Development and Building Block Chemistry

The compound's 3,5-disubstituted benzoic acid architecture makes it a valuable substrate for developing and optimizing regioselective Suzuki-Miyaura coupling protocols. The general methodology established by Akhter et al. (2018) and extended by Lund (2020) demonstrates that 3-bromo-5-methoxybenzoic acid can be selectively coupled with aryl boronic acids under aqueous Pd-catalyzed conditions, enabling modular access to unsymmetrical 3,5-diaryl benzoic acid libraries [1][2]. The target compound exemplifies a successful coupling product where the 3-position reacts without steric interference from the carboxylic acid, in contrast to ortho-substituted positional isomers [2].

Physicochemical Property Benchmarking in Medicinal Chemistry Lead Optimization

With a well-defined TPSA of 46.5 Ų, XLogP3 of 3.4, and three hydrogen-bond acceptors [3], the target compound provides a useful reference point for medicinal chemistry programs exploring structure-property relationships in the biphenyl-3-carboxylic acid series. When comparing congeneric series, the ~9 Ų TPSA increment conferred by the 5-methoxy group relative to the non-methoxy analog 3-(3-methylphenyl)benzoic acid helps establish quantitative structure-property trends for permeability, solubility, and protein-binding predictions. The compound's computed parameters place it within favorable fragment-like chemical space (MW < 300, clogP < 3.5, H-bond donors ≤ 1) for fragment-based screening campaigns [3].

Multi-Supplier Procurement with Batch-Traceable Quality for Reproducible Academic and Industrial Research

The compound's availability from ≥4 independent global suppliers at documented purities of 95–97% enables laboratories to establish multi-source procurement strategies that reduce single-supplier dependency. The SDS-documented GHS07 hazard profile with non-hazardous transport classification simplifies cross-border shipping logistics . Storage at 2–8 °C in sealed dry conditions is consistently specified across vendors, providing standardized handling protocols that support experimental reproducibility across collaborating laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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